molecular formula C37H56N4O4 B13403257 Feng L3-prpr2

Feng L3-prpr2

Cat. No.: B13403257
M. Wt: 620.9 g/mol
InChI Key: GRKRBQGUOZNATH-WXKUUGAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Feng L3-prpr2 involves the reaction of (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine with an oxidizing agent to form the 1-oxide derivative. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to maintain the compound’s purity and consistency, which are crucial for its application in various catalytic processes .

Chemical Reactions Analysis

Types of Reactions

Feng L3-prpr2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include metal salts like indium (III) chloride and other transition metal salts. The reactions often require specific solvents and temperature conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from reactions involving this compound are typically enantioselective compounds, which are valuable in asymmetric synthesis. These products are often used in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Feng L3-prpr2 has a wide range of applications in scientific research:

Mechanism of Action

Feng L3-prpr2 exerts its effects through its ability to form stable complexes with metal ions. These complexes act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, which are crucial for the success of asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine
  • (S)-pipecolic acid-derived N,N-dioxides
  • L-proline-derived N,N-dioxides

Uniqueness

Feng L3-prpr2 stands out due to its high enantioselectivity and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential .

Properties

Molecular Formula

C37H56N4O4

Molecular Weight

620.9 g/mol

IUPAC Name

(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide

InChI

InChI=1S/C37H56N4O4/c1-24(2)28-14-9-15-29(25(3)4)34(28)38-36(42)32-18-11-20-40(32,44)22-13-23-41(45)21-12-19-33(41)37(43)39-35-30(26(5)6)16-10-17-31(35)27(7)8/h9-10,14-17,24-27,32-33H,11-13,18-23H2,1-8H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1

InChI Key

GRKRBQGUOZNATH-WXKUUGAPSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCC[N@+]2(CCC[N@@+]3(CCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCC[N+]2(CCC[N+]3(CCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-]

Origin of Product

United States

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